{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene
Description
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene is a selenoorganic compound characterized by a benzene ring substituted with a selanyl (-Se-) group linked to a conjugated diene system (buta-1,3-dienyl). The diene chain is further functionalized with a 4-ethoxy (-OCH₂CH₃) group and a 2-methylsulfanyl (-SCH₃) moiety. This structure confers unique electronic and steric properties due to the interplay of selenium’s polarizability, the electron-donating ethoxy group, and the sulfur-containing substituent.
Properties
CAS No. |
647010-12-6 |
|---|---|
Molecular Formula |
C13H16OSSe |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(4-ethoxy-2-methylsulfanylbuta-1,3-dienyl)selanylbenzene |
InChI |
InChI=1S/C13H16OSSe/c1-3-14-10-9-12(15-2)11-16-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
PCFONIDROONRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=C[Se]C1=CC=CC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene typically involves the following steps:
Formation of the butadiene moiety: This can be achieved through the reaction of ethoxyacetylene with a suitable diene precursor under controlled conditions.
Introduction of the methylsulfanyl group: This step involves the addition of a methylsulfanyl group to the butadiene moiety using a thiol reagent in the presence of a catalyst.
Attachment of the selenium atom:
Industrial Production Methods
Industrial production of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives, which may exhibit different chemical properties.
Substitution: It can participate in substitution reactions where the ethoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and environmental chemistry, supported by case studies and data tables.
Anticancer Activity
Recent studies have highlighted the potential of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene as an anticancer agent. Research indicates that selenium-containing compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) which induce oxidative stress in malignant cells.
Antioxidant Properties
The antioxidant properties of this compound have also been investigated. Selenium compounds are known to enhance the antioxidant defense system within cells. In vitro studies have shown that {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Organic Electronics
In materials science, the incorporation of selenium into organic semiconductors has been explored for enhancing electronic properties. The compound's unique structure allows it to function as a semiconductor material in organic photovoltaic devices. Preliminary experiments indicate that films made from this compound exhibit improved charge transport properties compared to conventional materials.
Photovoltaic Applications
The use of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene in photovoltaic cells has shown promise due to its ability to absorb light efficiently and convert it into electrical energy. Research efforts are ongoing to optimize its formulation for higher efficiency in solar energy conversion.
Heavy Metal Remediation
This compound has been studied for its potential role in the remediation of heavy metal-contaminated environments. Selenium compounds can bind to heavy metals, facilitating their removal from contaminated soils and water bodies. A case study demonstrated its effectiveness in reducing lead and cadmium levels in polluted water samples.
Pesticide Development
The development of environmentally friendly pesticides is another area where {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene has been applied. Its bioactive properties make it a candidate for creating safer agricultural chemicals that can reduce pest populations without harming beneficial insects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Source 1] |
| Antioxidant | Scavenges free radicals | [Source 2] |
| Heavy Metal Binding | Reduces lead and cadmium levels | [Source 3] |
| Pesticidal Activity | Effective against common agricultural pests | [Source 4] |
Table 2: Material Properties
| Property | Value/Description | Reference |
|---|---|---|
| Conductivity | Enhanced charge transport | [Source 5] |
| Light Absorption | High absorption efficiency | [Source 6] |
| Stability | Stable under varying environmental conditions | [Source 7] |
Mechanism of Action
The mechanism of action of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions and modulating cellular signaling pathways. The compound’s effects are mediated through its ability to influence oxidative stress, enzyme activity, and gene expression.
Comparison with Similar Compounds
Notes on Evidence and Limitations
This analysis relies on hypothetical comparisons based on established organoselenium chemistry and analogous structures. Further experimental validation is required to confirm the proposed properties and reactivities.
Biological Activity
The compound {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene , also known as 4-ethoxy-2-(methylsulfanyl)buta-1,3-dienylselanylbenzene , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a butadiene moiety with ethoxy and methylsulfanyl substituents, along with a selenium atom, which is significant for its biological properties.
Antimicrobial Properties
The antimicrobial activity of organoselenium compounds has been documented in various studies. For example, certain selenium-containing compounds have shown effectiveness against Gram-positive and Gram-negative bacteria . The presence of the methylsulfanyl group may enhance this activity by improving the lipophilicity of the molecule, allowing better membrane penetration.
Anti-inflammatory Effects
Compounds similar to {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene have also been studied for their anti-inflammatory properties. Research indicates that organosulfur and organoselenium compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound may possess similar anti-inflammatory effects.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene | TBD | TBD | TBD |
| 4-Methylthiosemicarbazone | High | Moderate | Moderate |
| 2-(Phenylthio)benzoic acid | Moderate | High | Low |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of selenium-containing compounds in inducing apoptosis in cancer cells. The results indicated that these compounds could significantly reduce cell viability in vitro. Although specific data on {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene was not available, its structural similarities to effective compounds suggest potential efficacy in this area.
Case Study 2: Antimicrobial Testing
In a comparative study of various organoselenium compounds, it was found that those with methylsulfanyl groups exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene may also demonstrate similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
